3-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then coupled with a prop-2-enoic acid derivative under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted products depending on the nucleophile used.
Scientific Research Applications
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Biology: The compound is utilized in chemical biology for the synthesis of bifunctional molecules that can modulate biological pathways.
Industry: Used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The pyridine ring and prop-2-enoic acid moiety provide additional sites for interaction with biological molecules, enabling the compound to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another compound with a Boc-protected amino group on a pyridine ring, used in the development of PROTAC degraders.
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Similar structure with a Boc-protected amino group, used in organic synthesis.
Uniqueness
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis, chemical biology, and drug development. Its ability to undergo various chemical reactions and its role in the synthesis of bifunctional molecules make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(E)-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10-6-4-9(8-14-10)5-7-11(16)17/h4-8H,1-3H3,(H,16,17)(H,14,15,18)/b7-5+ |
InChI Key |
BTXZEUDRVRYVDI-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.